阿奇霉素 F

描述

Synthesis Analysis

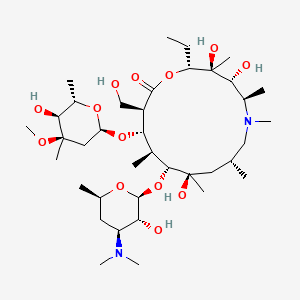

Azithromycin is a member of the macrolide antibiotic and is used on a wide scale in prescribed antibiotic drugs as anti-gram-positive and anti-gram-negative microorganisms .Molecular Structure Analysis

Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates azithromycin from other types of macrolides .Chemical Reactions Analysis

Azithromycin has been used in the treatment of COVID-19 based on spectrophotometric reactions . The common spectrophotometric reactions used for the determination of Azithromycin were oxidative coupling, charge transfer complex, metal complex and ion-pairing reactions .Physical And Chemical Properties Analysis

Azithromycin has a long half-life and excellent tissue penetration . Knowledge of the predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media .科学研究应用

抗病毒活性和在 COVID-19 中的应用

阿奇霉素 (AZ) 是一种广谱大环内酯类抗生素,因其抗病毒特性而受到探索,特别是在 COVID-19 的背景下。尽管没有经过良好控制的前瞻性随机临床证据支持将 AZ 疗法用于 COVID-19,但已报道将其与羟氯喹或氯喹等其他药物结合使用纳入治疗方案。阿奇霉素作为抗菌剂的安全性已得到充分证实,其作为具有抗病毒特性的药物的潜力正在 COVID-19 临床研究中得到评估 (Damle 等人,2020)。

对自噬和分枝杆菌感染的影响

在囊性纤维化患者中,长期使用阿奇霉素与非结核分枝杆菌 (NTM) 感染增加有关,特别是多重耐药菌株脓肿分枝杆菌。阿奇霉素通过阻止溶酶体酸化来干扰自噬体的清除,从而影响巨噬细胞内分枝杆菌的细胞内杀伤,并可能导致慢性 NTM 感染 (Renna 等人,2011)。

阿奇霉素在 COVID-19 以外的病毒感染中

阿奇霉素因其抗病毒和抗炎特性而被研究用于各种病毒感染,包括由 SARS-CoV 和 MERS-CoV 等冠状病毒引起的感染。它在体外减少了几类病毒复制并增强抗病毒反应的能力使其成为治疗病毒感染的候选药物。该药物的抗炎特性,例如抑制各种细胞因子和调节免疫细胞功能,进一步支持了其在病毒感染中的潜在治疗作用 (Oliver 和 Hinks,2020)。

在牙周治疗中的应用

阿奇霉素传统上用于治疗多种细菌感染,已被发现对牙周病原体有效。它的效用超出了其抗菌特性,因为它具有免疫调节/抗炎作用。这导致其用于治疗与细菌没有直接关联的疾病,例如严重哮喘和慢性阻塞性肺疾病。它在牙周疾病相关关键细胞中的浓度突出了其在治疗晚期牙周疾病中的潜在作用 (Hirsch、Deng 和 Laohachai,2012)。

作用机制

Target of Action

Azithromycin F, a macrolide antibiotic, primarily targets bacterial protein synthesis . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the protein synthesis process, which is essential for bacterial replication . Azithromycin F also targets intracellular components, particularly phagocytes, and is delivered in high concentrations to sites of infection .

Mode of Action

Azithromycin F interacts with its targets, leading to significant changes in bacterial function. By binding to the 23S rRNA of the bacterial 50S ribosomal subunit, it inhibits bacterial protein synthesis . This interaction disrupts the replication process, thereby stopping bacterial growth . Furthermore, azithromycin F accumulates effectively in cells, especially phagocytes, and is delivered in high concentrations to infection sites .

Biochemical Pathways

Azithromycin F affects several biochemical pathways. It inhibits bacterial protein synthesis, quorum-sensing, and reduces the formation of biofilm . It also disrupts intracellular keratin-18 dynamics, suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux . Moreover, azithromycin F has been found to inhibit T-cell cytotoxicity against tumor cells and impair T-cell metabolism through glycolysis inhibition .

Pharmacokinetics (ADME Properties)

Azithromycin F is known for its broad-spectrum antibiotic properties, long half-life, and high degree of tissue penetration . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of Azithromycin F’s action are significant. It directly affects immune cells, favoring conditions that can lead to the resolution of acute infections and reduction of exacerbations in chronic airway diseases . It has been found to inhibit autophagy in various types of cancer cells in vitro . Moreover, it has been associated with a network of altered energy metabolism pathways and immune subsets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azithromycin F. For instance, changes in pH significantly affect the in vitro potency of Azithromycin F . High concentrations of outdoor particulate matter (PM2.5) can contribute to variability in the microbial community composition of the azithromycin group . Therefore, the environment plays a crucial role in the effectiveness of Azithromycin F.

安全和危害

Azithromycin can cause abnormal changes in the electrical activity of the heart that may lead to a potentially fatal irregular heart rhythm . Patients at particular risk for developing this condition include those with known risk factors such as existing QT interval prolongation, low blood levels of potassium or magnesium, a slower than normal heart rate, or use of certain drugs used to treat abnormal heart rhythms, or arrhythmias .

未来方向

属性

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKFKPIVUOKMAB-KRYDKTARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210125 | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612069-26-8 | |

| Record name | Azithromycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

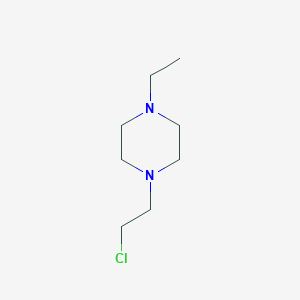

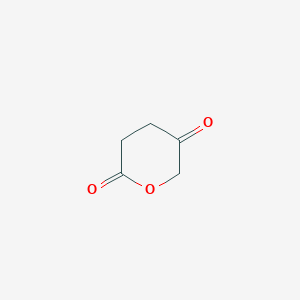

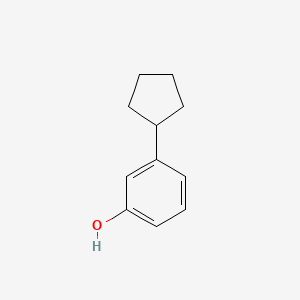

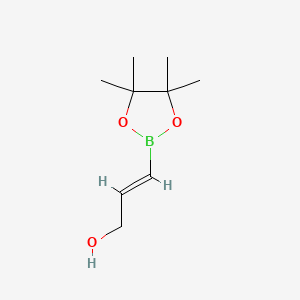

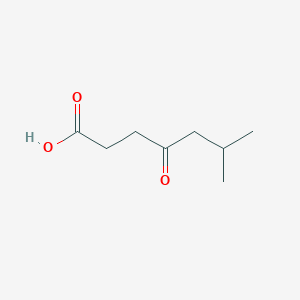

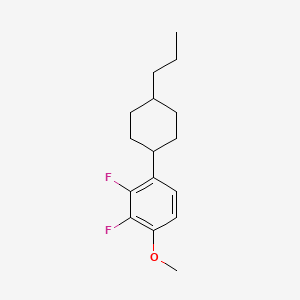

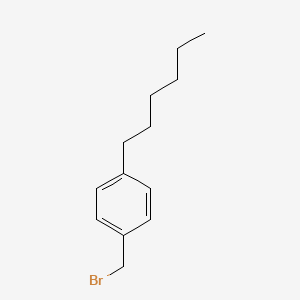

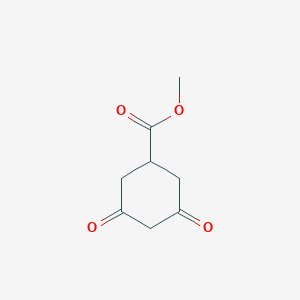

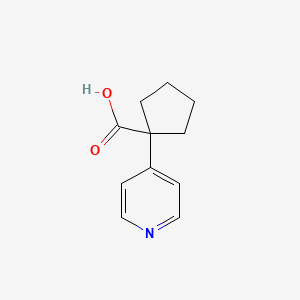

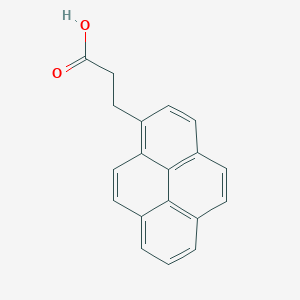

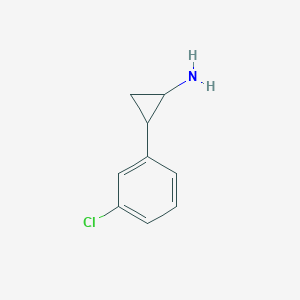

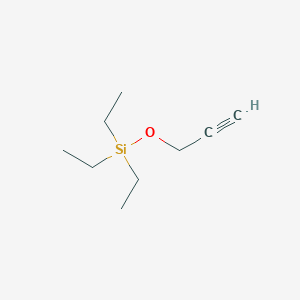

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B3192160.png)